1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one
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Overview
Description
1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one is a synthetic organic compound characterized by the presence of two pyrazole rings and a dichlorobutenone moiety
Preparation Methods
The synthesis of 1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one typically involves the reaction of 1,1,4,4-tetrachloro-3-buten-2-one with 3,5-dimethylpyrazole . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as amines.
Oxidation and Reduction:
Addition Reactions: The presence of the double bond in the butenone moiety allows for addition reactions with various electrophiles.
Scientific Research Applications
1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals and therapeutic agents.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
1,1-dichloro-4,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-2-one can be compared to other similar compounds, such as:
1,1-bis(3,5-dimethyl-1-pyrazolyl)-3-buten-2-one: This compound lacks the dichloro substituents and may exhibit different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Although structurally different, this compound also contains dichloro substituents and is used in various chemical reactions.
Properties
Molecular Formula |
C14H16Cl2N4O |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1,1-dichloro-4,4-bis(3,5-dimethylpyrazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H16Cl2N4O/c1-8-5-10(3)19(17-8)13(7-12(21)14(15)16)20-11(4)6-9(2)18-20/h5-7,14H,1-4H3 |
InChI Key |
NLZOIUKAARPRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=CC(=O)C(Cl)Cl)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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